5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound, 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine , derives from the numbering of the bicyclic pyrrolo[2,3-b]pyridine system. The parent structure consists of a pyrrole ring fused to a pyridine ring at the 2,3-positions, with substituents at the 3- and 5-positions. The molecular formula C₉H₉ClN₂ corresponds to a molecular weight of 180.63 g/mol , as calculated from isotopic composition. The chlorine atom at the 5-position contributes to the compound’s polarity, while the methyl group at the 3-position enhances lipophilicity.
Key identifiers include:
- SMILES : CC1=CNC2=NC=C(CCl)C=C21
- InChIKey : Not explicitly reported for this derivative, but analogous compounds feature unique identifiers based on substituent positions.
Crystallographic Studies and Three-Dimensional Conformation
X-ray crystallographic data for this compound remain unreported, but related pyrrolo[2,3-b]pyridine derivatives exhibit planar bicyclic frameworks with bond lengths and angles consistent with aromatic conjugation. Computational models predict a dihedral angle of ~0.5° between the pyrrole and pyridine rings, indicating minimal distortion from planarity. The chloromethyl group adopts a pseudo-axial orientation to minimize steric clashes with the methyl substituent, as inferred from analogous structures.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expected signals include a singlet for the 3-methyl group (δ ~2.5 ppm) and a doublet for the chloromethyl protons (δ ~4.3 ppm, J ≈ 6 Hz). Aromatic protons in the pyrrolo[2,3-b]pyridine system resonate between δ 6.8–8.2 ppm, split by vicinal coupling.
- ¹³C NMR : The chloromethyl carbon appears at δ ~45 ppm, while the methyl carbon resonates near δ 20 ppm. Aromatic carbons range from δ 110–150 ppm, with deshielding observed at the pyridine nitrogen-adjacent positions.
Infrared (IR) Spectroscopy :
Stretching vibrations for C–Cl bonds are observed at ~600–800 cm⁻¹ , while C–N and C=C vibrations in the heterocycle appear at ~1350–1600 cm⁻¹ .
Ultraviolet-Visible (UV-Vis) Spectroscopy :
The conjugated π-system absorbs strongly in the 250–300 nm range, with molar absorptivity dependent on solvent polarity.
Mass Spectrometry (MS) :
Electron ionization (EI-MS) fragments the molecule primarily at the chloromethyl group, yielding a base peak at m/z 145 (corresponding to the loss of ClCH₂- ). The molecular ion peak ([M]⁺) is observed at m/z 180 .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-11-9-8(6)2-7(3-10)5-12-9/h2,4-5H,3H2,1H3,(H,11,12) |
InChI Key |
ZJPSZYNANBBFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
| Step | Reagents and Conditions | Description | Yield / Notes |
|---|---|---|---|
| 1 | Starting material: 3-methyl-1H-pyrrolo[2,3-b]pyridine | Core heterocycle preparation (presumed pre-synthesized) | — |
| 2 | Chloromethylation: chloromethyl methyl ether (MOMCl) + Lewis acid catalyst (e.g., ZnCl₂) | Reaction under anhydrous conditions to prevent hydrolysis of chloromethyl ether. The Lewis acid activates the electrophile, facilitating substitution at the 5-position | High regioselectivity for 5-position chloromethylation |
| 3 | Alternative chloromethylation: formaldehyde + hydrochloric acid (acidic conditions) | Direct electrophilic substitution introducing the chloromethyl group at the 5-position | Moderate to good yields reported |
| 4 | Purification: silica gel chromatography or crystallization | To obtain high purity product (>95%) | Purity confirmed by HPLC and NMR |
The chloromethylation typically proceeds via electrophilic substitution on the pyrrolo[2,3-b]pyridine ring. The reaction requires strictly anhydrous conditions when using chloromethyl methyl ether to avoid side reactions. Zinc chloride or similar Lewis acids catalyze the reaction by activating the chloromethylating agent.
Industrial Production Methods
Industrial-scale synthesis often employs continuous flow reactors to optimize reaction control, safety, and scalability. These reactors allow precise regulation of temperature, pressure, and reagent mixing, which is critical for chloromethylation reactions due to the toxicity and reactivity of chloromethylating agents.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction control | Moderate | High precision |
| Safety | Requires careful handling | Enhanced due to closed system |
| Yield and purity | Variable, depends on scale | Consistently high yields and purity |
| Scalability | Limited by batch size | Easily scalable |
Continuous flow methods reduce the risk of exposure to hazardous reagents and improve reproducibility, making them favorable for large-scale production of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine.
Reaction Mechanism Insights
The chloromethylation mechanism involves electrophilic attack of a chloromethyl cation equivalent on the electron-rich pyrrolo[2,3-b]pyridine ring at the 5-position. The presence of the methyl group at the 3-position influences regioselectivity, favoring substitution at the 5-position due to electronic and steric factors.
The synthesized compound is characterized by several analytical techniques to confirm structure, purity, and regiochemistry:
| Method | Purpose | Typical Data / Observations |
|---|---|---|
| ¹H NMR and ¹³C NMR | Confirm structural integrity and substitution pattern | Aromatic proton shifts around δ 7.5–8.5 ppm; chloromethyl and methyl substituents show characteristic singlets |
| High-Performance Liquid Chromatography (HPLC) | Assess purity | Purity ≥ 95% typically achieved |
| Mass Spectrometry (ESI-MS) | Confirm molecular weight | Molecular ion peak [M+H]⁺ at m/z ~183 (C9H9ClN2) |
| Infrared Spectroscopy (IR) | Functional group identification | C–Cl stretching vibrations observed |
Research studies indicate that optimizing reaction parameters such as temperature, solvent system, catalyst loading, and reaction time significantly affects yield and selectivity. For example:
- Using zinc chloride as a Lewis acid catalyst in dry dichloromethane at 0–5 °C improves chloromethylation efficiency.
- Avoiding moisture is critical to prevent hydrolysis of chloromethyl methyl ether.
- Purification via silica gel chromatography with gradient elution enhances product purity.
Yields reported range from 60% to 85%, with higher yields achievable under optimized continuous flow conditions.
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chloromethyl methyl ether + ZnCl₂ | MOMCl, ZnCl₂, anhydrous solvent | 0–5 °C, inert atmosphere | High regioselectivity, good yields | Requires strict anhydrous conditions, toxic reagents |
| Formaldehyde + HCl | Formaldehyde, HCl, acidic aqueous medium | Room temperature to mild heating | Simpler reagents | Lower selectivity, possible side reactions |
| Continuous flow chloromethylation | MOMCl or formaldehyde derivatives, Lewis acid | Controlled flow, temperature, pressure | Scalable, safer, reproducible | Requires specialized equipment |
The preparation of this compound is predominantly achieved via chloromethylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine using chloromethyl methyl ether and Lewis acid catalysts under anhydrous conditions. Industrial synthesis benefits from continuous flow reactors to enhance safety, yield, and purity. Analytical characterization confirms the structure and quality of the product, supporting its use in medicinal chemistry research and development.
This synthesis approach is well-documented in research literature and patent disclosures, providing a robust framework for further functionalization and biological evaluation of this compound class.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions typically occur under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation can produce corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine exhibits promising anticancer activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to inhibit the proliferation of breast cancer cell lines, such as MDA-MB-231 and MCF-7, with reported IC50 values indicating effective inhibition of FGFR1 at concentrations as low as 7 nM .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Studies suggest that derivatives can disrupt bacterial cell wall synthesis by forming covalent bonds with key enzymes involved in this process, leading to effective inhibition of bacterial growth .
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique chloromethyl group enhances its reactivity towards nucleophiles, allowing for diverse chemical transformations .
Synthetic Routes
The synthesis typically involves chloromethylation of 3-methyl-1H-pyrrolo[2,3-b]pyridine using chloromethyl methyl ether in the presence of Lewis acid catalysts like zinc chloride under anhydrous conditions. Continuous flow reactors may be employed for large-scale production to ensure high yields and purity .
Biological Research
Enzyme Inhibition and Receptor Ligands
this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to form covalent bonds with nucleophilic residues in proteins enhances its efficacy in modulating enzyme activities and influencing various cellular pathways .
Case Study 1: FGFR Inhibition
A study evaluating derivatives of this compound demonstrated significant inhibition of FGFR1 with IC50 values around 7 nM. These compounds not only inhibited cell migration but also showed potential in reducing tumor growth in preclinical models .
Case Study 2: Antimicrobial Activity
Research on the antimicrobial properties of this compound revealed that certain derivatives could effectively inhibit the growth of various bacterial strains. The mechanism was attributed to the compound's ability to covalently bond with enzymes critical for bacterial cell wall synthesis, thereby disrupting their function .
Mechanism of Action
The mechanism of action of 5-(chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrrolo[2,3-b]pyridine Derivatives
Key Observations :
- Halogenated Derivatives : Bromo and iodo substituents (e.g., 5-bromo-3-iodo) are pivotal for cross-coupling reactions, enabling access to diverse aryl/alkyl analogs . The chloromethyl group in the target compound may serve as a reactive handle for nucleophilic substitutions or eliminations.
- Alkyl vs. Aryl Groups : Cyclohexyl (C5) introduces steric hindrance, whereas 3,4-dimethoxyphenyl (C5) enhances electronic interactions in drug-receptor binding .
- Functional Group Diversity : Carboxylic acid (C3) improves aqueous solubility and enables salt formation , while methyl (C3) in the target compound may optimize lipophilicity for membrane permeability.
Key Insights :
- Methyl at C3 may mimic the hydrophobic interactions of bulkier groups (e.g., cyclohexyl) while reducing synthetic complexity .
Biological Activity
5-(Chloromethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound known for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C9H9ClN2
- Molecular Weight : 182.63 g/mol
- Core Structure : Pyrrolo[2,3-b]pyridine with a chloromethyl group at the 5-position and a methyl group at the 3-position.
This compound's unique structure contributes to its reactivity and biological activity, particularly through the electrophilic nature of the chloromethyl group, which enhances its ability to interact with biological targets.
Research indicates that this compound primarily functions as an enzyme inhibitor and receptor ligand . Its mechanism involves:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activities and cellular pathways.
- Targeting Kinases : This compound has shown promise in inhibiting various kinases, including SGK-1 kinase, which is implicated in several diseases associated with abnormal kinase activity.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound:
- Anticancer Activity : The compound has been investigated for its potential anticancer properties. In vitro tests showed that it could inhibit cell proliferation in various cancer cell lines, suggesting it may serve as a candidate for cancer therapy.
- Enzyme Inhibition : It has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways. This inhibition could position it as a potential anti-inflammatory agent .
- Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains, further broadening its therapeutic applications .
Case Study 1: Antitumor Effects
In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects. For example, treatment of MDA-MB-231 triple-negative breast cancer cells resulted in a 55% reduction in viability at a concentration of 10 µM after three days of treatment .
Case Study 2: Inhibition of Kinases
Another study focused on the compound's ability to inhibit SGK-1 kinase. The results indicated that it effectively reduced kinase activity in vitro, highlighting its potential role in developing targeted therapies for conditions related to abnormal kinase signaling.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable differences between this compound and related compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Lacks chloromethyl group | More stable due to absence of electrophilic site |
| 5-Bromomethyl-1H-pyrrolo[2,3-b]pyridine | Bromine instead of chlorine | Higher reactivity due to bromine's larger size |
| 5-Iodomethyl-1H-pyrrolo[2,3-b]pyridine | Iodine instead of chlorine | Even more reactive than brominated analogs |
The presence of the chloromethyl group in this compound enhances its electrophilicity compared to its analogs. This property not only increases its reactivity towards nucleophiles but also contributes to its distinct biological activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
